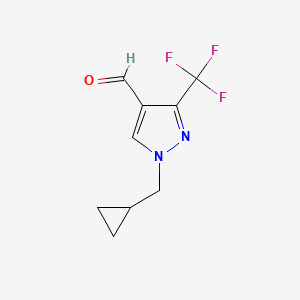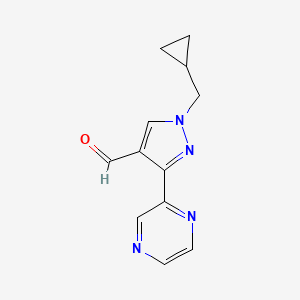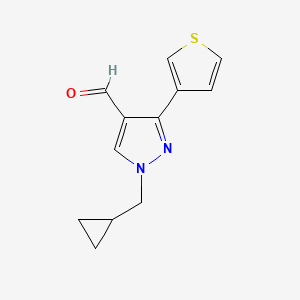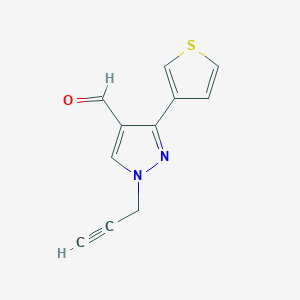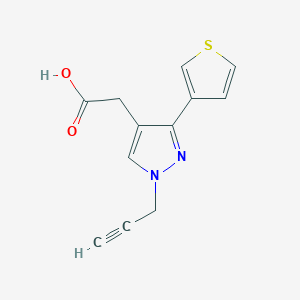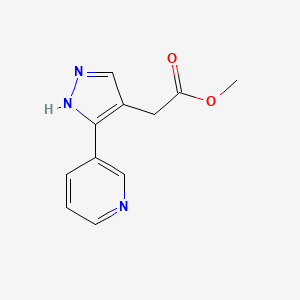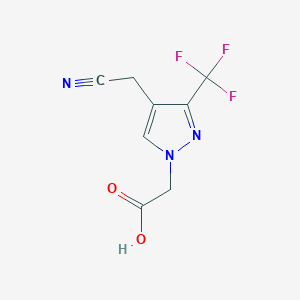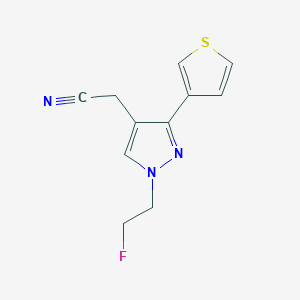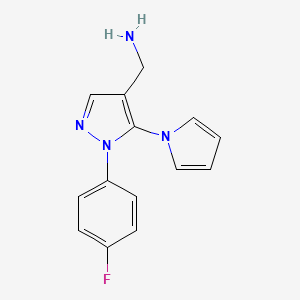
(1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, also known as 4-fluoro-Pyrrolo[1,2-a]pyrazine-1-methanamine, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure and properties that make it an attractive candidate for a variety of laboratory experiments.
Applications De Recherche Scientifique
Enzymatic Inhibition and Drug Metabolism
One study highlights the importance of chemical inhibitors, including pyrazole derivatives, in understanding the metabolism of drugs by Cytochrome P450 (CYP) enzymes in human liver microsomes. Such inhibitors help in predicting drug-drug interactions by identifying the specific CYP isoforms involved in drug metabolism. The study provides a comprehensive review of the selectivity and potency of various chemical inhibitors against major human hepatic CYP isoforms, indicating the potential application of pyrazole derivatives in enhancing the specificity of drug metabolism studies (Khojasteh et al., 2011).
Pharmacophore Design for Kinase Inhibition
Another application is in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, a critical enzyme involved in proinflammatory cytokine release. The review of literature on synthetic compounds, including those with pyrazole scaffolds, outlines their role in developing potent kinase inhibitors. These compounds exhibit higher binding selectivity and potency, underlining the pyrazole core's significance in creating effective therapeutic agents (Scior et al., 2011).
NMR Spectroscopy and Quantum Chemistry
Research on organophosphorus azoles, including pyrazoles, using multinuclear NMR spectroscopy and quantum chemistry, explores the stereochemical structures of these compounds. This study demonstrates the application of pyrazole derivatives in understanding the coordination of phosphorus atoms and their isomerization processes, which could have implications in material science and drug design (Larina, 2023).
Optoelectronic Materials
Pyrazole derivatives also find applications in the development of optoelectronic materials. Research on quinazolines and pyrimidines, including compounds with pyrazole rings, highlights their potential in creating novel materials for electronic devices and luminescent elements. The review emphasizes the role of pyrazole-based compounds in advancing optoelectronic technologies (Lipunova et al., 2018).
Antifungal Pharmacophores
A comparative review on small molecules tested against Fusarium oxysporum, including pyrazole derivatives, illustrates the structure-activity relationship and pharmacophore site predictions. This study underscores the antifungal activity of pyrazole compounds, showcasing their importance in developing targeted molecules for agriculture and disease control (Kaddouri et al., 2022).
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c15-12-3-5-13(6-4-12)19-14(11(9-16)10-17-19)18-7-1-2-8-18/h1-8,10H,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBVQNYIJXUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





